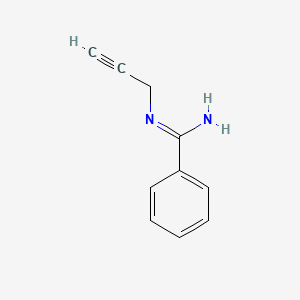

N-propargylbenzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-propargylbenzamidine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Imidazole Derivatives

N-Propargylbenzamidine serves as a key precursor in the synthesis of various imidazole derivatives. Imidazoles are important heterocycles in medicinal chemistry due to their diverse biological activities.

Synthetic Pathways

Recent studies have highlighted several synthetic routes utilizing this compound:

- Pd-Catalyzed Reactions : A notable method involves palladium-catalyzed coupling reactions that yield substituted imidazoles. For instance, the reaction of this compound with aryl halides has been shown to produce 4-substituted-2-phenylimidazoles with high yields and regioselectivity .

- Mechanistic Insights : The mechanism typically involves the formation of an alkyne-allene intermediate, which subsequently undergoes cyclization to form the imidazole ring. This approach benefits from high atom economy and short reaction times .

| Synthetic Method | Yield | Conditions |

|---|---|---|

| Pd-Catalyzed Coupling | 80-85% | Room temperature |

| Ti-Catalyzed Cyclization | High | Reflux in toluene |

Medicinal Chemistry Applications

This compound and its derivatives have been investigated for their potential as therapeutic agents against various diseases.

Antiparasitic Activity

Recent research has identified derivatives of this compound as potent inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For example, compounds derived from this compound exhibited significant antiparasitic activity with low effective concentrations (EC50 values) in vitro .

- Case Study : A phenotypic screen led to the identification of a highly potent derivative with an EC50 of 0.001 μM, demonstrating excellent oral bioavailability and efficacy in animal models .

Anticancer Potential

This compound derivatives have also been explored for their anticancer properties. A study demonstrated that new imidazole-based derivatives exhibited significant cytotoxicity against various cancer cell lines .

Análisis De Reacciones Químicas

Reaction Conditions and Yields

| Aryl Halide Substituent | Yield (%) |

|---|---|

| Fluoro | 85 |

| Chloro | 80 |

| Bromo | 78 |

| Iodo | 75 |

| Nitro | 90 |

The reaction typically involves heating a mixture of N-propargylbenzamidine, an aryl halide, a palladium catalyst (such as Pd(OAc)₂), and a base (e.g., K₂CO₃) in a solvent like toluene or DMF.

Mechanism of Imidazole Formation

The mechanism of this palladium-catalyzed reaction involves several key steps:

-

Oxidative Addition : The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate.

-

Insertion : The propargyl group of this compound inserts into the palladium-aryl bond.

-

Cyclization : The resulting intermediate undergoes intramolecular cyclization to form the imidazole ring.

-

Reductive Elimination : The final step involves reductive elimination to release the imidazole product and regenerate the palladium(0) catalyst.

Other Chemical Transformations

This compound can also participate in other chemical transformations, such as reactions with nitriles or carbodiimides, leading to the formation of fused imidazoles or other heterocyclic compounds. These reactions often involve metal catalysts like titanium or silver and proceed through complex mechanistic pathways involving multiple intermediates .

Reaction with Nitriles

| Nitrile Substituent | Yield (%) |

|---|---|

| Aryl | 80-90 |

| Alkyl | 60-70 |

These reactions typically require heating in solvents like toluene or THF and can produce a variety of substituted imidazoles depending on the nitrile used.

Propiedades

Fórmula molecular |

C10H10N2 |

|---|---|

Peso molecular |

158.20 g/mol |

Nombre IUPAC |

N'-prop-2-ynylbenzenecarboximidamide |

InChI |

InChI=1S/C10H10N2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12) |

Clave InChI |

QOAVZHIDAQMJEF-UHFFFAOYSA-N |

SMILES canónico |

C#CCN=C(C1=CC=CC=C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.